molecular formula C18H25N3O4S B5907035 1-METHANESULFONYL-N-[3-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE

1-METHANESULFONYL-N-[3-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE

Cat. No.: B5907035
M. Wt: 379.5 g/mol
InChI Key: WVMIFAHJCLCGML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-METHANESULFONYL-N-[3-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a pyrrolidinone moiety, and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-METHANESULFONYL-N-[3-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the formation of the piperidine ring followed by the introduction of the methanesulfonyl group and the pyrrolidinone moiety. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-METHANESULFONYL-N-[3-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of secondary amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Dichloromethane (DCM), tetrahydrofuran (THF).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce secondary amines.

Scientific Research Applications

1-METHANESULFONYL-N-[3-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-METHANESULFONYL-N-[3-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-METHANESULFONYL-N-[3-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE: shares structural similarities with other sulfonamide derivatives and piperidine-containing compounds.

Uniqueness:

  • The presence of the methanesulfonyl group and the pyrrolidinone moiety distinguishes it from other compounds, potentially leading to unique chemical and biological properties.

Properties

IUPAC Name

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4S/c1-13-11-15(7-8-16(13)21-10-4-6-17(21)22)19-18(23)14-5-3-9-20(12-14)26(2,24)25/h7-8,11,14H,3-6,9-10,12H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMIFAHJCLCGML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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